N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide: is a chemical compound with the molecular formula C8H5BrF3NO2 . It is known for its unique structure, which includes a bromine atom, a trifluoromethoxy group, and a formamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide typically involves the formylation of 2-bromo-4-(trifluoromethoxy)aniline. One common method includes the reaction of 2-bromo-4-(trifluoromethoxy)aniline with formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The formamide group can be oxidized to formic acid derivatives or reduced to amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed:
Substitution Reactions: Products include substituted phenylformamides.
Oxidation Reactions: Products include formic acid derivatives.
Reduction Reactions: Products include amines
Scientific Research Applications
N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It is used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- N-(2-Bromo-4-methoxyphenyl)formamide
- N-(2-Bromo-4-fluorophenyl)formamide
- N-(2-Bromo-4-chlorophenyl)formamide
Comparison: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with methoxy, fluoro, or chloro substituents. The trifluoromethoxy group also enhances the compound’s stability and potential biological activity .
Properties
IUPAC Name |
N-[2-bromo-4-(trifluoromethoxy)phenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMBDIDHPBXCCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650486 |
Source
|
Record name | N-[2-Bromo-4-(trifluoromethoxy)phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-53-7 |
Source
|
Record name | N-[2-Bromo-4-(trifluoromethoxy)phenyl]formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-Bromo-4-(trifluoromethoxy)phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.